molecular formula C14H25FN2OS2 B2686995 5-(1,2-Dithiolan-3-yl)-1-(4-(2-fluoroethyl)piperazin-1-yl)pentan-1-one CAS No. 2034517-29-6

5-(1,2-Dithiolan-3-yl)-1-(4-(2-fluoroethyl)piperazin-1-yl)pentan-1-one

Cat. No.: B2686995
CAS No.: 2034517-29-6
M. Wt: 320.49
InChI Key: QHAOYCRADOYCLK-UHFFFAOYSA-N
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Description

5-(1,2-Dithiolan-3-yl)-1-(4-(2-fluoroethyl)piperazin-1-yl)pentan-1-one is a synthetic organic compound characterized by the presence of a dithiolane ring, a piperazine ring substituted with a fluoroethyl group, and a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,2-dithiolane, 4-(2-fluoroethyl)piperazine, and pentanone derivatives.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of 5-(1,2-Dithiolan-3-yl)-1-(4-(2-fluoroethyl)piperazin-1-yl)pentan-1-one would involve optimization of reaction conditions to maximize yield and purity. This might include:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dithiolane ring can undergo oxidation to form disulfide bonds, which may alter the compound’s properties.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The fluoroethyl group on the piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

    Oxidation Products: Disulfides and sulfoxides.

    Reduction Products: Alcohols.

    Substitution Products: Functionalized derivatives with new substituents replacing the fluoroethyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions.

    Material Science: Its ability to form stable complexes can be exploited in the development of new materials with specific properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

    Drug Development: Its structural features suggest potential as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Research may explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress due to its redox-active dithiolane ring.

Industry

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Polymer Science: Its incorporation into polymers could impart unique properties such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 5-(1,2-Dithiolan-3-yl)-1-(4-(2-fluoroethyl)piperazin-1-yl)pentan-1-one exerts its effects is likely multifaceted:

    Molecular Targets: It may interact with enzymes or receptors, particularly those involved in redox processes.

    Pathways Involved: The compound could modulate pathways related to oxidative stress, inflammation, or cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    5-(1,2-Dithiolan-3-yl)pentan-1-one: Lacks the piperazine and fluoroethyl groups, potentially less versatile in biological applications.

    1-(4-(2-Fluoroethyl)piperazin-1-yl)pentan-1-one: Lacks the dithiolane ring, possibly less effective in redox-related applications.

Uniqueness

    Structural Features: The combination of a dithiolane ring and a fluoroethyl-substituted piperazine is unique, providing a distinct set of chemical and biological properties.

This detailed overview highlights the significance and potential of 5-(1,2-Dithiolan-3-yl)-1-(4-(2-fluoroethyl)piperazin-1-yl)pentan-1-one in scientific research and industrial applications

Properties

IUPAC Name

5-(dithiolan-3-yl)-1-[4-(2-fluoroethyl)piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25FN2OS2/c15-6-7-16-8-10-17(11-9-16)14(18)4-2-1-3-13-5-12-19-20-13/h13H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAOYCRADOYCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)N2CCN(CC2)CCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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